molecular formula C8H17NO B15259753 4-(Tert-butylamino)butan-2-one

4-(Tert-butylamino)butan-2-one

Cat. No.: B15259753
M. Wt: 143.23 g/mol
InChI Key: JECRLOZPZRRVMI-UHFFFAOYSA-N
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Description

4-(Tert-butylamino)butan-2-one is an organic compound with the molecular formula C8H17NO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its tert-butylamino group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-butylamino)butan-2-one can be synthesized through several methods. One common laboratory method involves the hydrogenolysis of 2,2-dimethylethylenimine or via tert-butylphthalimide . The reaction typically requires a hydrogenation catalyst and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced by the direct amination of isobutylene using zeolite catalysts . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylamino)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(Tert-butylamino)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butylamino)butan-2-one involves its interaction with specific molecular targets and pathways. The tert-butylamino group plays a crucial role in its reactivity and interactions. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butylamino)butan-2-one is unique due to its specific structure and reactivity. The presence of the tert-butylamino group imparts distinct chemical properties, making it valuable in various applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(tert-butylamino)butan-2-one

InChI

InChI=1S/C8H17NO/c1-7(10)5-6-9-8(2,3)4/h9H,5-6H2,1-4H3

InChI Key

JECRLOZPZRRVMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC(C)(C)C

Origin of Product

United States

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